molecular formula C17H11F3O B11838977 2-(4-(Trifluoromethoxy)phenyl)naphthalene

2-(4-(Trifluoromethoxy)phenyl)naphthalene

Cat. No.: B11838977
M. Wt: 288.26 g/mol
InChI Key: SRZRECLPHOXEJF-UHFFFAOYSA-N
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Description

2-(4-(Trifluoromethoxy)phenyl)naphthalene is an organic compound with the molecular formula C17H11F3O It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-(4-(Trifluoromethoxy)phenyl)naphthalene involves the Suzuki–Miyaura coupling reaction. This reaction typically employs a palladium catalyst and a boron reagent to form the carbon-carbon bond between the phenyl and naphthalene rings . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product. Additionally, the use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Trifluoromethoxy)phenyl)naphthalene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The trifluoromethoxy group or other substituents on the phenyl ring can be replaced with different groups through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms, which can then be substituted with other groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents on the phenyl ring.

Scientific Research Applications

2-(4-(Trifluoromethoxy)phenyl)naphthalene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and interactions.

    Industry: Used in the development of materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-(Trifluoromethoxy)phenyl)naphthalene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)naphthalene: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    2-(4-Fluorophenyl)naphthalene: Contains a fluorine atom instead of a trifluoromethoxy group.

    2-(4-Chlorophenyl)naphthalene: Contains a chlorine atom instead of a trifluoromethoxy group.

Uniqueness

2-(4-(Trifluoromethoxy)phenyl)naphthalene is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group can enhance the compound’s stability and lipophilicity, making it valuable in various applications, particularly in medicinal chemistry and material science.

Properties

Molecular Formula

C17H11F3O

Molecular Weight

288.26 g/mol

IUPAC Name

2-[4-(trifluoromethoxy)phenyl]naphthalene

InChI

InChI=1S/C17H11F3O/c18-17(19,20)21-16-9-7-13(8-10-16)15-6-5-12-3-1-2-4-14(12)11-15/h1-11H

InChI Key

SRZRECLPHOXEJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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